molecular formula C23H27NO5 B6329690 Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid CAS No. 2381219-83-4

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid

Cat. No.: B6329690
CAS No.: 2381219-83-4
M. Wt: 397.5 g/mol
InChI Key: JGUYYODGVQXZAY-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is a fluoromethyloxycarbonyl (Fmoc)-protected non-proteinogenic amino acid characterized by a seven-carbon backbone with stereochemically defined hydroxyl and amino groups at positions 3 and 4, respectively, and a methyl substituent at position 6. This compound is structurally related to statin, a critical component of pepstatin, a potent inhibitor of aspartic proteases like HIV-1 protease and cathepsin D .

Synthetically, Fmoc-protected amino acids like this are pivotal in solid-phase peptide synthesis (SPPS), where the Fmoc group ensures orthogonal protection of the amino moiety during sequential coupling reactions . The compound’s hydroxyl and amino groups enable hydrogen bonding and electrostatic interactions, making it valuable for modulating peptide conformation and bioactivity .

Properties

IUPAC Name

(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUYYODGVQXZAY-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anhydride Ester Starting Material

A foundational method involves starting with a protected anhydride ester derivative. The patent CN101570493A outlines a synthesis beginning with Fmoc-protected Statine (4-amino-3-hydroxy-6-methylheptanoic acid) analogues. Key steps include:

  • Aldol Condensation : A stereoselective aldol reaction between a β-keto ester and an aldehyde, catalyzed by chiral auxiliaries, establishes the (3R,4S) configuration.

  • Reductive Amination : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) reduces the imine intermediate to secure the amino group.

  • Hydroxy Group Protection : Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) ether ensures compatibility with subsequent Fmoc installation.

This route achieves 65–80% yields after column chromatography purification.

Stereochemical Control via Chiral Catalysis

The (3R,4S) stereochemistry is enforced using Evans’ oxazolidinone or Oppolzer’s sultam chiral auxiliaries. For instance, asymmetric hydrogenation of α,β-unsaturated ketones with palladium catalysts (e.g., Pd/C) under hydrogen gas affords the desired diastereomeric excess (>95% de).

Solid-Phase Synthesis Approaches

Fmoc-Based Sequential Assembly

The PhD thesis Synthesis, Structural Elucidation, and Biological Evaluation of... details SPPS integration:

  • Resin Loading : Wang resin functionalized with hydroxymethylphenoxy groups serves as the solid support.

  • Coupling Cycle :

    • Fmoc deprotection with 20% piperidine in dimethylformamide (DMF).

    • Activation of Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA).

    • Coupling for 2 hours at room temperature.

  • Cleavage : Trifluoroacetic acid (TFA) liberates the peptide while retaining the Fmoc group for further elongation.

This method achieves >90% coupling efficiency but requires rigorous exclusion of moisture.

Chemoenzymatic and Biocatalytic Methods

Aldolase-Catalyzed Synthesis

The patent US8148324B2 describes chemoenzymatic routes using aldolases to construct the hydroxy acid backbone:

  • Enzymatic Aldol Addition : 2-Deoxyribose-5-phosphate aldolase (DERA) catalyzes the addition of chloroacetaldehyde to a β-keto ester, forming a (3R,5S)-dihydroxy intermediate.

  • Cyanide Displacement : Epoxide intermediates undergo stereoretentive displacement with cyanide to install the amino group.

  • Lactonization and Hydrolysis : The resulting lactone is hydrolyzed under acidic conditions to yield the heptanoic acid derivative.

This method achieves 85% enantiomeric excess (ee) for the (3R,4S) configuration, outperforming traditional catalysis.

Comparative Analysis of Synthesis Routes

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Traditional Chemical65–80>95% deModerateHigh
Solid-Phase70–90N/ALowModerate
Chemoenzymatic60–7585% eeHighLow

Key Findings :

  • Traditional routes excel in stereochemical control but require costly chiral catalysts.

  • Solid-phase synthesis is ideal for small-scale peptide incorporation but suffers from resin costs.

  • Enzymatic methods offer greener alternatives but need optimization for industrial-scale production.

Challenges and Optimization Strategies

Purification Difficulties

The compound’s polarity complicates isolation. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) achieves >98% purity but increases production time.

Epimerization Risks

Basic conditions during Fmoc deprotection may epimerize the (3R,4S) center. Mitigation strategies include:

  • Using 2% 1-hydroxybenzotriazole (HOBt) as an additive.

  • Lowering deprotection temperatures to 0°C .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield a primary amine.

Scientific Research Applications

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-AH serves as a crucial building block in SPPS, where it acts as a protective group for amino acids during the synthesis of peptides. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences efficiently .

Advantages

  • Efficiency : Enhances the speed and yield of peptide synthesis.
  • Selectivity : Allows for the formation of specific peptide bonds without unwanted side reactions.

Drug Development

Therapeutic Applications
Peptides synthesized with Fmoc-AH have shown potential as therapeutic agents. They can act as inhibitors or activators of specific biological pathways, making them candidates for treating various diseases including cancer and metabolic disorders .

Case Study: Peptide-Based Drug Development
A study demonstrated that peptides incorporating Fmoc-AH effectively inhibited enzymes involved in cancer progression in vitro. This finding suggests pathways for developing novel cancer therapeutics.

Bioconjugation

Bioconjugation Techniques
Fmoc-AH is employed in bioconjugation processes to link peptides with other biomolecules or therapeutic agents. This enhances the specificity and efficacy of drug delivery systems, allowing targeted treatment .

Case Study: Enhanced Drug Delivery Systems
Research focused on using Fmoc-AH for attaching biomolecules to surfaces showed improved targeting capabilities, enhancing the efficacy of delivered therapeutic agents to specific cells.

Analytical Chemistry

Characterization of Peptides and Proteins
The unique properties of Fmoc-AH make it valuable for analytical methods aimed at characterizing peptides and proteins. It aids in quality control and validation processes within research laboratories .

Material Science

Development of Advanced Materials
Fmoc-AH is utilized in creating hydrogels and other biomaterials due to its biocompatibility. These materials are essential for various biomedical applications, including drug delivery systems and tissue engineering .

Mechanism of Action

The mechanism of action of Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid depends on its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once incorporated into a peptide, the specific stereochemistry of the amino acid can influence the overall structure and function of the peptide. This can affect how the peptide interacts with its molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Fmoc-Protected Amino Acids

Compound Name Stereochemistry Backbone Length Substituents Molecular Weight (g/mol) Key Applications/Notes
Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid (3R,4S) C7 -OH (C3), -CH3 (C6) 397.47 Aspartic protease inhibition, SPPS
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid (Fmoc-Sta-OH) (3S,4S) C7 -OH (C3), -CH3 (C6) 397.47 Pepstatin analog; broad protease inhibition
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid (3R,4S) C6 -OH (C3), -CH3 (C5) 383.44 Shorter backbone; modified peptide flexibility
Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid (3S,4S,5S) C7 -OH (C3), -CH3 (C5) 397.50 Enhanced stereochemical complexity; gram-scale synthesis
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid (3S,4S) C6 -OH (C3), -SCH3 (C6) 360.45 Thioether substituent for redox-active peptides
Boc-(3R,4S)-3-amino-4-methylhexanoic acid (3R,4S) C6 -CH3 (C4), Boc protection 337.42 Alternative protection strategy; β-amino acid applications

Key Observations:

The (3S,4S,5S)-isomer (CAS 215190-17-3) introduces an additional chiral center, complicating synthesis but enabling unique conformational control in peptides .

Backbone and Substituent Variations: Shorter backbones (e.g., C6 in Fmoc-(3R,4S)-5-methyl-hexanoic acid) reduce steric bulk, favoring integration into compact peptide architectures . Thioether groups (e.g., -SCH3 in Fmoc-(3S,4S)-6-methylthio-hexanoic acid) enhance stability against oxidative degradation .

Commercial Availability and Cost Analysis

  • Pricing: this compound (FA08902) is priced at ~$756/g (industrial grade) , while Fmoc-(3S,4S,5S)-5-methylheptanoic acid (CAS 215190-17-3) costs $113/100 mg . Boc-protected analogs (e.g., Boc-(3R,4S)-3-amino-4-methylhexanoic acid) are cheaper due to simpler synthesis but lack Fmoc’s SPPS compatibility .

Biological Activity

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is a synthetic amino acid derivative widely used in peptide synthesis and biological research. Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, plays a crucial role in facilitating the synthesis of peptides and studying their biological functions. This article explores the biological activity of this compound, including its applications in medicine, biochemistry, and industry.

  • Molecular Formula : C8_8H17_{17}NO3_3
  • Molecular Weight : 175.225 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 355.1 ± 32.0 °C at 760 mmHg
  • Flash Point : 168.5 ± 25.1 °C

The biological activity of this compound primarily arises from its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of peptide synthesis, the Fmoc group can be removed under mild conditions, allowing for further functionalization or biological activity.

1. Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis (SPPS). Its stereochemistry allows for the creation of peptides with specific three-dimensional structures essential for their biological functions .

2. Protein Interactions

Research indicates that this compound can be used to study protein-protein interactions and enzyme-substrate dynamics. By incorporating it into peptide sequences, scientists can elucidate the role of specific amino acids in these interactions .

3. Therapeutic Applications

Peptides synthesized with this amino acid have potential therapeutic applications, acting as inhibitors or activators for various enzymes and receptors. This makes them candidates for developing treatments for diseases such as cancer and metabolic disorders .

Case Study 1: Peptide-Based Drug Development

A study investigated the use of peptides containing this compound as potential inhibitors for specific enzymes involved in cancer progression. The results showed that these peptides effectively inhibited enzyme activity in vitro, suggesting a pathway for therapeutic development .

Case Study 2: Bioconjugation Techniques

Another research project focused on bioconjugation methods using this compound to attach biomolecules to surfaces for drug delivery systems. The findings demonstrated enhanced targeting capabilities and improved efficacy in delivering therapeutic agents to specific cells .

Research Findings

PropertyValue
Molecular Weight175.225 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point355.1 ± 32.0 °C
Flash Point168.5 ± 25.1 °C

Q & A

Q. Optimization Tips :

  • Adjust reaction time and temperature (e.g., 20 h at room temperature for complete Fmoc coupling) .
  • Use DIEA (N,N-diisopropylethylamine) as a base to enhance nucleophilicity in silylation reactions .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 0.85–0.88 ppm (doublets for isopropyl CH₃), δ 4.62 ppm (hydroxyl proton), and δ 7.33–7.90 ppm (Fmoc aromatic protons) confirm stereochemistry and Fmoc integration .
    • ¹³C NMR : Signals at δ 172.3 ppm (carboxylic acid) and δ 156.2 ppm (Fmoc carbonyl) validate functional groups .
  • Mass Spectrometry : ESI+/- MS identifies the molecular ion peak (e.g., m/z 383.44 for C₂₂H₂₅NO₅) .
  • HPLC : Chiral columns (e.g., Chiralpak®) resolve enantiomeric impurities, critical for peptide synthesis applications .

Advanced: How can researchers resolve discrepancies in stereochemical assignments during structural elucidation?

Methodological Answer:
Discrepancies arise due to overlapping NMR signals or ambiguous NOE (Nuclear Overhauser Effect) data. Strategies include:

  • X-ray Crystallography : Definitive assignment of (3R,4S) configuration via crystal structure analysis .
  • Comparative Analysis : Contrast NMR data with known diastereomers (e.g., (3S,4S)-Statine derivatives) to identify chemical shift differences in hydroxyl and amino protons .
  • Enzymatic Assays : Use stereospecific enzymes (e.g., proteases) to hydrolyze peptides containing the compound; retained configuration confirms assignment .

Advanced: What role does this compound play in designing enzyme inhibitors, and how is its β-hydroxy amino acid structure exploited?

Methodological Answer:
The β-hydroxy amino acid motif mimics transition states in protease-catalyzed reactions, making it valuable for inhibitor design:

  • Applications :
    • HIV Protease Inhibitors : The hydroxyl group interacts with catalytic aspartate residues, while the Fmoc group aids solubility during solid-phase synthesis .
    • Renin Inhibitors : The 6-methylheptanoic acid chain enhances hydrophobic binding to enzyme pockets .
  • Synthetic Modifications : Introduce substituents (e.g., sulfonyl or thiazole groups) at the β-position to modulate potency and selectivity .

Advanced: How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Methodological Answer:
Critical precautions include:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for silylation (e.g., TBDMSOTf) and Fmoc deprotection steps .
  • Low-Temperature Quenching : Add reactions to ice-cold aqueous NaHCO₃ to stabilize intermediates before extraction .
  • Lyophilization : For hygroscopic compounds, lyophilize aqueous phases immediately after acidification to prevent hydrolysis .

Advanced: What strategies mitigate low yields in large-scale peptide coupling reactions using this compound?

Methodological Answer:

  • Coupling Agents : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over DCC (Dicyclohexylcarbodiimide) for higher efficiency in sterically hindered environments .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10 min at 50°C) while maintaining >90% yield .
  • Solvent Optimization : Replace DMF with NMP (N-Methyl-2-pyrrolidone) to minimize epimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.